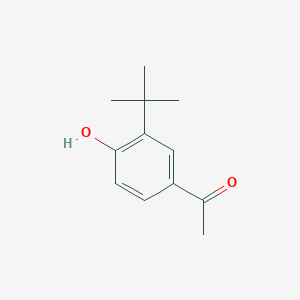

1-(3-Tert-butyl-4-hydroxyphenyl)ethanone

Descripción general

Descripción

1-(3-Tert-butyl-4-hydroxyphenyl)ethanone is an aromatic ketone with the molecular formula C12H16O2. It is known for its antioxidant properties and is used in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3-Tert-butyl-4-hydroxyphenyl)ethanone can be synthesized through the reaction of acetic acid on 2,6-di-tert-butylphenol with trifluoroacetic anhydride at room temperature . Another method involves the reaction of acetyl chloride with 2,6-di-tert-butylphenol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned chemical reactions, ensuring high yield and purity through optimized reaction conditions and purification processes .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Tert-butyl-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are commonly used.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated aromatic compounds

Aplicaciones Científicas De Investigación

Food Industry

Antioxidant Properties : TBHQ is predominantly used as a food preservative due to its ability to inhibit oxidative rancidity in fats and oils. It extends the shelf life of various food products, including:

- Fried foods

- Snack foods

- Frozen foods

Case Study: TBHQ in Edible Oils

A study demonstrated that the addition of TBHQ to edible oils significantly reduced the formation of peroxides and other oxidation products during storage, thus enhancing the oil's stability and shelf life .

Pharmaceutical Applications

Therapeutic Uses : TBHQ has been investigated for its potential therapeutic properties, particularly as an anti-inflammatory and anti-cancer agent. It acts as a potent inhibitor of lipid peroxidation, which is implicated in various diseases.

Case Study: TBHQ in Cancer Research

Research indicated that TBHQ exhibited cytotoxic effects on cancer cells by inducing apoptosis through oxidative stress mechanisms. This suggests its potential role as an adjunct therapy in cancer treatment .

Polymer Industry

Stabilizer in Plastics : TBHQ is utilized as a stabilizer in polymer formulations to prevent degradation caused by heat and light exposure. It enhances the durability and performance of plastics used in consumer goods.

Data Table: Applications of TBHQ in Various Industries

| Industry | Application | Benefits |

|---|---|---|

| Food | Antioxidant | Extends shelf life of oils and fats |

| Pharmaceuticals | Anti-inflammatory agent | Potential cancer therapeutic |

| Polymer | Stabilizer | Prevents degradation in plastics |

Environmental Impact

Biodegradability : Studies have shown that TBHQ is biodegradable under certain conditions, which is crucial for reducing environmental pollution from synthetic antioxidants commonly used in industrial applications.

Mecanismo De Acción

The antioxidant mechanism of 1-(3-Tert-butyl-4-hydroxyphenyl)ethanone involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. This process stabilizes the free radicals and prevents oxidative damage to cells and materials .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Di-tert-butyl-4-hydroxyacetophenone: Similar structure but with additional tert-butyl groups.

2,6-Di-tert-butylphenol: Lacks the ethanone group but shares the tert-butyl and hydroxyl groups

Uniqueness

1-(3-Tert-butyl-4-hydroxyphenyl)ethanone is unique due to its specific combination of antioxidant properties and its ability to undergo various chemical reactions, making it versatile for multiple applications .

Actividad Biológica

1-(3-Tert-butyl-4-hydroxyphenyl)ethanone, commonly referred to as a derivative of butylated hydroxytoluene (BHT), is a compound of significant interest in biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

Antioxidant Properties

Numerous studies have highlighted the antioxidant potential of this compound. It acts as a free radical scavenger, thus protecting cells from oxidative stress. The compound has been shown to exhibit an IC50 value comparable to that of established antioxidants like butylated hydroxytoluene (BHT).

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 0.08 |

| Butylated Hydroxytoluene (BHT) | 0.03 |

This data suggests that while BHT remains slightly more effective, this compound is a potent alternative with promising applications in food preservation and pharmaceuticals .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be utilized in developing new antimicrobial agents, particularly in combating resistant bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. As an antioxidant, it likely exerts its effects by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage. Its antimicrobial action may involve disrupting bacterial cell membranes or interfering with metabolic processes .

Case Study 1: Antioxidant Efficacy in Food Preservation

A study investigated the use of this compound as a natural preservative in food products. Results indicated that incorporating this compound significantly reduced lipid peroxidation in meat products, extending shelf life without compromising quality.

Case Study 2: Antimicrobial Applications

In another study, researchers evaluated the effectiveness of this compound against biofilms formed by Staphylococcus aureus on medical devices. The results demonstrated a substantial reduction in biofilm formation, suggesting potential applications in medical device coatings to prevent infections.

Propiedades

IUPAC Name |

1-(3-tert-butyl-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(13)9-5-6-11(14)10(7-9)12(2,3)4/h5-7,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWMYURDYQZZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547688 | |

| Record name | 1-(3-tert-Butyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16928-01-1 | |

| Record name | 1-(3-tert-Butyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.